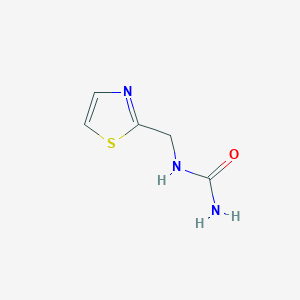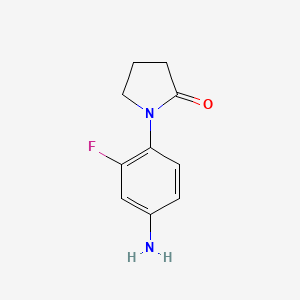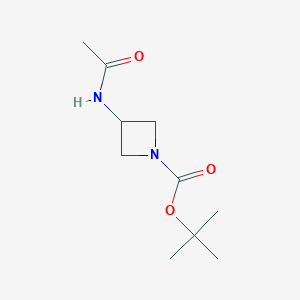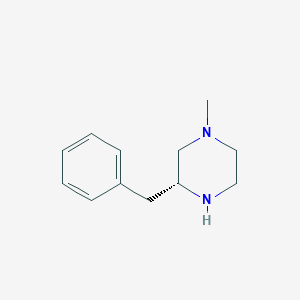![molecular formula C10H18N4 B1524506 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine CAS No. 1249320-61-3](/img/structure/B1524506.png)
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine
説明
“1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1249320-61-3 . It has a molecular weight of 194.28 . The compound is part of the class of organic compounds known as alpha amino acid amides .
Molecular Structure Analysis
The molecular structure of “1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” are not available, it’s worth noting that pyrrolidine derivatives are often involved in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .科学的研究の応用
1. Drug Discovery
- Application Summary: Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
2. Metabolic Benefits
- Application Summary: A non-selective α-adrenoceptor antagonist from the group of pyrrolidin-2-one derivatives has shown potential metabolic benefits . The inhibition of the adrenergic nervous system seems to be a reasonable and appropriate therapeutic approach for the treatment of metabolic disturbances .
- Methods of Application: The α1- and α2-adrenoreceptor affinities of the tested compound—1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one had been investigated previously by means of the radioligand binding assay . In the present study, the influence of the tested compound on body weight, hyperglycemia, hypertriglyceridemia, blood pressure in the animal model of obesity induced by a high-fat diet, and additionally the spontaneous activity and body temperature were investigated .
- Results: After the chronic administration of the tested compound, a reduced level of triglycerides and glucose was observed in the rat plasma . Interestingly, the tested compound did not reduce the body weight and did not influence the blood pressure in normotensive animals . Additionally, the administration of the tested compound did not change the animals’ spontaneous activity and body temperature .
3. Cognition Enhancers
- Application Summary: Pyrrolidinone derivatives have been used as cognition enhancers . These compounds have unique selectivity for brain areas involved in the procedures of acquiring knowledge and memory processes .
- Methods of Application: The specific methods of application are not detailed in the source, but these compounds are typically administered in a controlled manner and their effects on cognitive function are assessed using various behavioral and physiological measures .
- Results: The results indicate that these compounds have a safe profile and can enhance cognitive function, although the specific outcomes can vary depending on the specific compound and the context of its use .
4. Synthesis of Alkaloids and Unusual β-amino Acids
- Application Summary: Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but typically involve chemical reactions under controlled conditions .
- Results: The results of these syntheses are new compounds that can have various applications in medicine and other fields .
5. Antimicrobial and Anticancer Agents
- Application Summary: Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
- Methods of Application: The specific methods of application are not detailed in the source, but these compounds are typically administered in a controlled manner and their effects on biological function are assessed using various behavioral and physiological measures .
- Results: The results indicate that these compounds have a safe profile and can enhance biological function, although the specific outcomes can vary depending on the specific compound and the context of its use .
6. Intermediates in Medicinal and Organic Chemistry
- Application Summary: Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but typically involve chemical reactions under controlled conditions .
- Results: The results of these syntheses are new compounds that can have various applications in medicine and other fields .
将来の方向性
特性
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-10-4-9-14(12-10)8-3-7-13-5-1-2-6-13/h4,9H,1-3,5-8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIIOALGIBENKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)
![4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1524425.png)
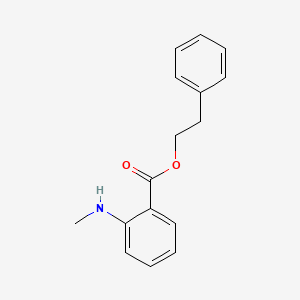
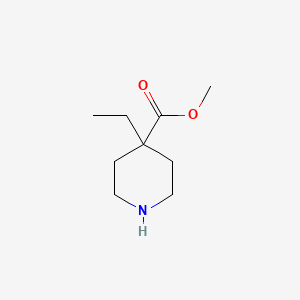
![7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1524435.png)
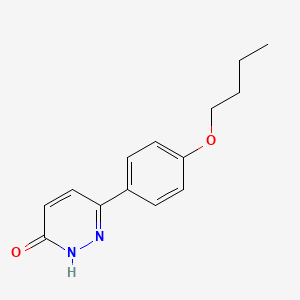

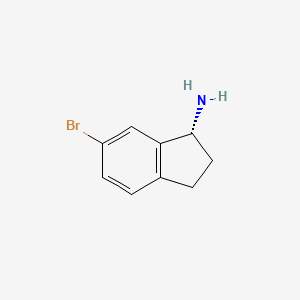
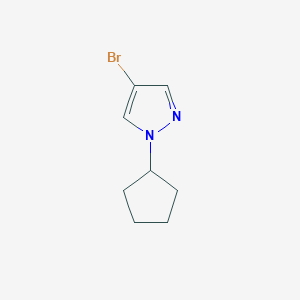
![4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid](/img/structure/B1524441.png)
